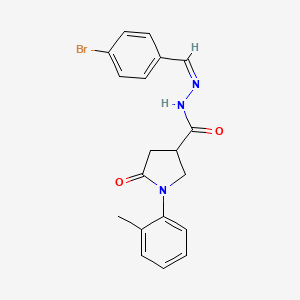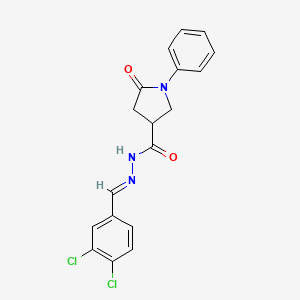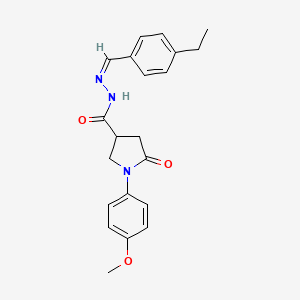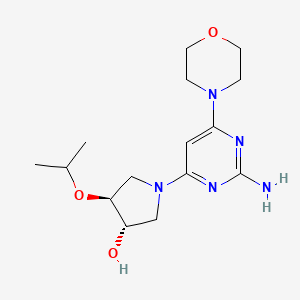
N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide
Descripción general
Descripción
N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide, also known as BBMP, is a chemical compound with potential applications in scientific research. BBMP belongs to the class of hydrazones, which are organic compounds containing a hydrazone functional group (-NHN=) attached to a carbonyl group. BBMP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a common strategy for the treatment of Alzheimer's disease.
Biochemical and physiological effects:
N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide inhibits the growth of cancer cells and reduces the production of inflammatory mediators. N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has also been shown to inhibit the activity of AChE, which could lead to increased levels of acetylcholine in the brain. In vivo studies have shown that N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide exhibits anti-tumor and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide in lab experiments is its ease of synthesis. N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide can be synthesized using various methods, and the starting materials are readily available. Another advantage is its potential applications in various fields, including medicinal chemistry and neuroscience. However, one of the limitations of using N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide in lab experiments is its limited solubility in water, which could affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide. One direction is the synthesis of new derivatives of N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide with enhanced biological activities. Another direction is the study of the mechanism of action of N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide, particularly its interactions with enzymes and receptors. N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide could also be studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. In addition, the development of new methods for the synthesis of N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide could lead to the discovery of new derivatives with unique properties.
Aplicaciones Científicas De Investigación
N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has potential applications in scientific research, particularly in the field of medicinal chemistry. N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease. N'-(4-bromobenzylidene)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarbohydrazide has been used as a starting material for the synthesis of various derivatives that exhibit enhanced biological activities.
Propiedades
IUPAC Name |
N-[(Z)-(4-bromophenyl)methylideneamino]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-13-4-2-3-5-17(13)23-12-15(10-18(23)24)19(25)22-21-11-14-6-8-16(20)9-7-14/h2-9,11,15H,10,12H2,1H3,(H,22,25)/b21-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWDCCRIEFEQLT-NHDPSOOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NN=CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)N/N=C\C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(3,4-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B3909926.png)
![N-(2-fluorophenyl)-N'-{2-[3-(trifluoromethyl)phenyl]ethyl}ethanediamide](/img/structure/B3909928.png)

![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-3-bromobenzamide](/img/structure/B3909946.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide](/img/structure/B3909959.png)
![1-methyl-1H-indole-2,3-dione 3-{O-[2-(methylthio)benzoyl]oxime}](/img/structure/B3909967.png)





![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[2-(3-hydroxypiperidin-1-yl)ethyl]propanamide](/img/structure/B3910012.png)
![4-[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]morpholine](/img/structure/B3910020.png)
![2-{1-(4-methoxy-3-methylbenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B3910021.png)